molecular formula C27H24N4O2S B11934728 N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide

N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide

Cat. No.: B11934728
M. Wt: 468.6 g/mol
InChI Key: MUFSINOSQBMSLE-UHFFFAOYSA-N
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Description

SRT 2183 is a selective activator of Sirtuin-1 (SIRT1), a protein that plays a crucial role in cellular regulation, including aging, apoptosis, and stress resistance. SRT 2183 has been shown to induce growth arrest and apoptosis in various cell lines, making it a compound of interest in cancer research and other fields .

Preparation Methods

The synthetic routes and reaction conditions for SRT 2183 are not extensively detailed in publicly available sources. it is known that SRT 2183 is synthesized as a small-molecule activator of SIRT1.

Chemical Reactions Analysis

SRT 2183 undergoes several types of chemical reactions, primarily involving its role as a SIRT1 activator:

Scientific Research Applications

SRT 2183 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the activation of SIRT1 and its effects on various biochemical pathways.

    Biology: Investigated for its role in cellular processes such as apoptosis, DNA repair, and stress responses.

    Medicine: Explored for potential therapeutic applications in cancer treatment, neurodegenerative diseases, and metabolic disorders.

    Industry: Utilized in the development of anti-aging products and other health-related applications

Mechanism of Action

SRT 2183 exerts its effects by selectively activating SIRT1 through an allosteric mechanism. This activation leads to the deacetylation of target proteins such as STAT3 and NF-κB, resulting in growth arrest and apoptosis in certain cell lines. The compound also reduces the levels of c-Myc protein, further contributing to its anti-cancer properties .

Comparison with Similar Compounds

SRT 2183 is often compared with other SIRT1 activators such as SRT 1720 and resveratrol:

Similar Compounds

  • SRT 1720
  • Resveratrol
  • SRT 1460

These compounds share similar mechanisms of action but vary in their specific effects and applications .

Properties

IUPAC Name

N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFSINOSQBMSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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